

Physical and chemical properties of quinidine hydrochloride monohydrate

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Compound of Interest

Compound Name: *Quinidine hydrochloride*

Cat. No.: *B155200*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Quinidine Hydrochloride** Monohydrate

Introduction

Quinidine hydrochloride monohydrate is the monohydrochloride, monohydrate salt of quinidine, a Class Ia antiarrhythmic agent and a stereoisomer of the antimalarial drug quinine. [1][2] Originally derived from the bark of the cinchona tree, it has a long history in the management of cardiac arrhythmias.[1] Its primary therapeutic action involves the blockade of multiple cardiac ion channels, which alters the cardiac action potential.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **quinidine hydrochloride** monohydrate. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows to support research, development, and quality control activities.

Core Physical and Chemical Properties

The fundamental identifiers and properties of **quinidine hydrochloride** monohydrate are summarized below.

Property	Value	Source(s)
Chemical Name	(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]- (6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride	[4] [5]
Synonyms	Quinidine monohydrochloride monohydrate	[4] [6]
CAS Number	6151-40-2	[4] [5]
Molecular Formula	C ₂₀ H ₂₇ CIN ₂ O ₃	[4] [5] [6]
Molecular Weight	378.89 g/mol	[4] [5]
Appearance	White to off-white crystalline powder or lustrous needles	[2] [4]

Quantitative Physical Data

Quantitative data are critical for formulation, stability, and bioavailability studies. The following tables provide key physical property values for **quinidine hydrochloride monohydrate**.

Table 1: Physicochemical Properties

Property	Value(s)	Conditions	Source(s)
Melting Point	170-175 °C	Not Specified	[4][7]
~172 °C	Not Specified	[4][8]	
pKa	5.4 and 10.0	20°C	[4]
9.05 (Strongest Basic)	Not Specified	[4]	
LogP	3.44	Not Specified	[4]
Specific Optical Rotation	+258°	17°C (in alcohol)	[9]
+230°	15°C (c=1.8 in chloroform)	[9]	

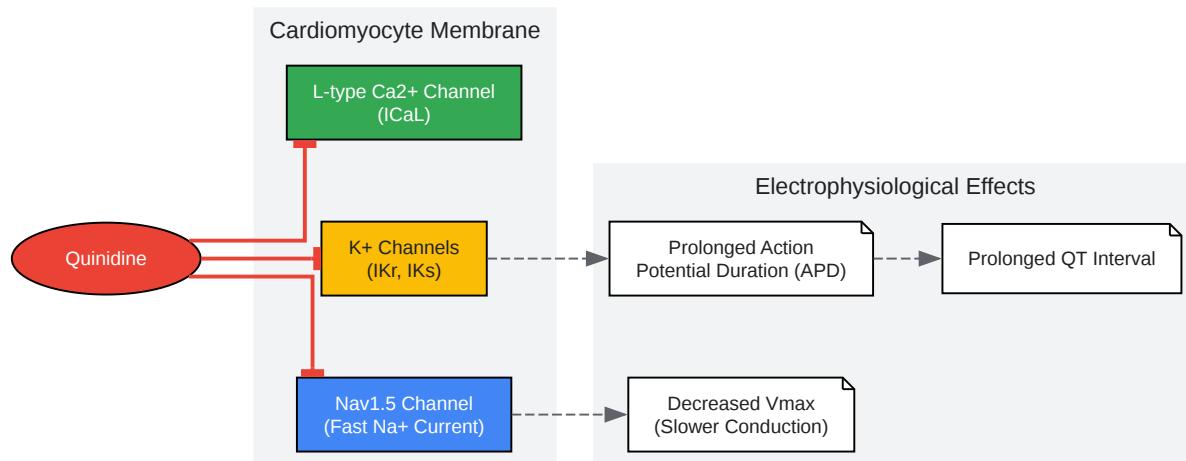
Table 2: Solubility Profile

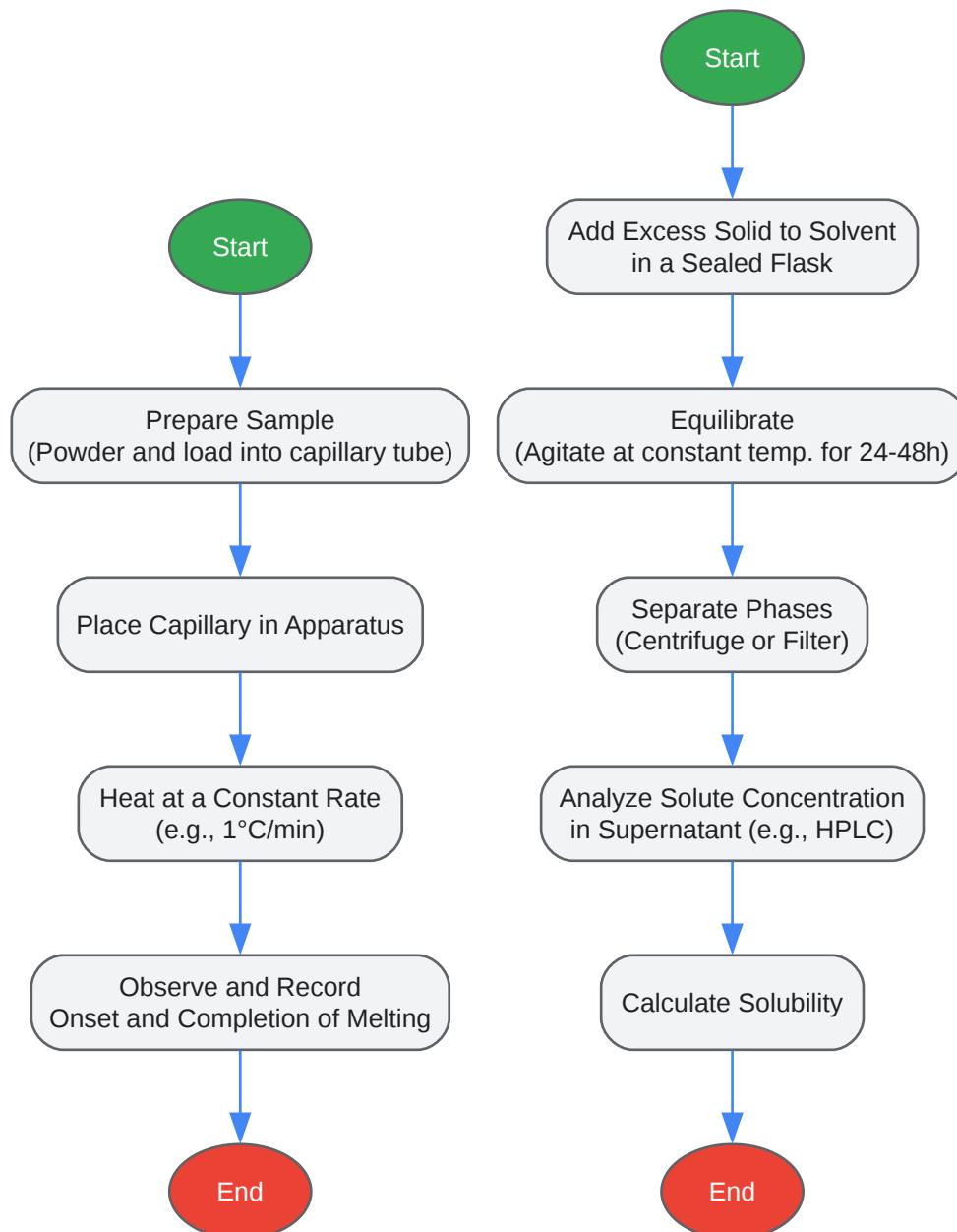
Solvent	Solubility	Temperature	pH	Source(s)
Water	10 mg/mL (26.39 mM)	25°C	Not Specified	[4]
>56.8 µg/mL	Not Specified	7.4	[5]	
DMSO	76 mg/mL (200.58 mM)	25°C	Not Specified	[4]
Ethanol	76 mg/mL (200.58 mM)	25°C	Not Specified	
Chloroform	1 g in 1.6 mL	Not Specified	Not Specified	[7]
Methanol	Very soluble	Not Specified	Not Specified	[4][7]

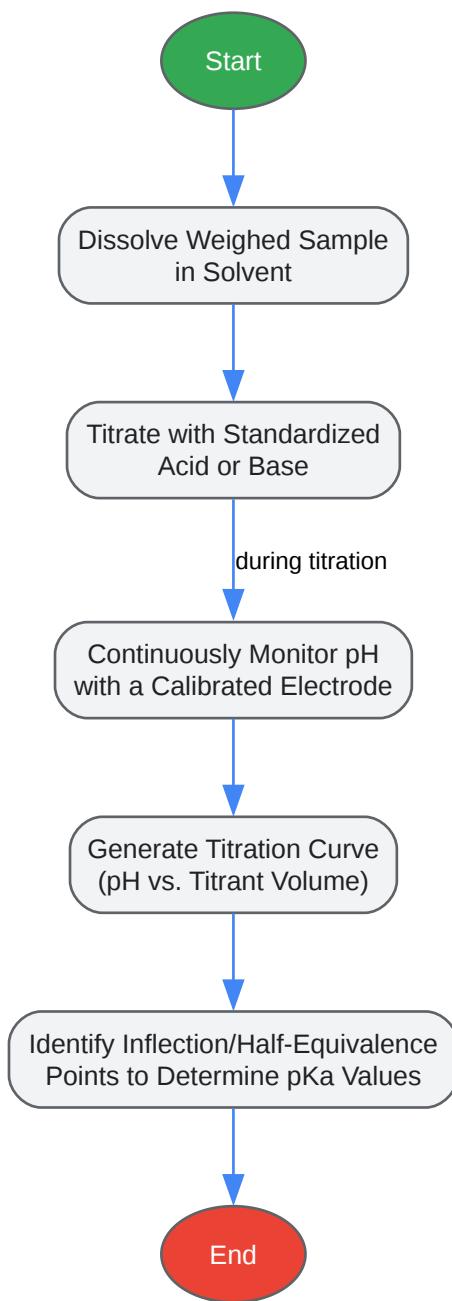
Chemical Properties and Mechanism of Action

Quinidine is a dibasic compound whose antiarrhythmic effects stem from its ability to block multiple ion channels within cardiomyocytes.[1][3][4] This multi-channel blockade is the cornerstone of its Class Ia classification.

The primary mechanism of action is the blockade of the fast inward sodium current (I_{Na}), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][10] This blockade is use-dependent, meaning its effectiveness increases at higher heart rates.[1][3] In addition to its effect on sodium channels, quinidine also blocks several potassium channels (including I_{Kr} , I_{Ks} , and I_{K1}) and L-type calcium channels (I_{CaL}).[1][3] This combined action prolongs the action potential duration and the QT interval on an electrocardiogram.[1][3] Furthermore, quinidine exhibits anticholinergic (vagolytic) properties by blocking muscarinic M₂ receptors.[3]







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